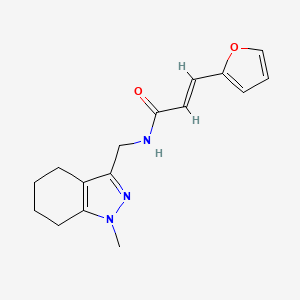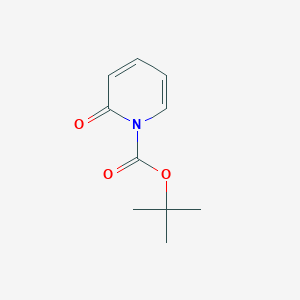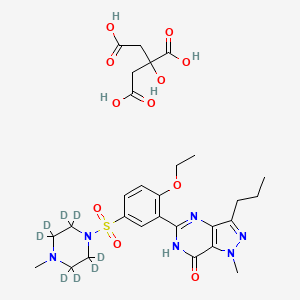
4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” is a chemical compound with the molecular formula C10H9NO4 . It has an average mass of 207.183 Da and a monoisotopic mass of 207.053162 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 10 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Research has focused on synthesizing and studying the structural aspects of compounds related to 4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid. For instance, Tzimopoulos et al. (2010) explored the synthesis and structural investigation of triorganostannyl esters of certain aminobenzoic acids, which are structurally similar to the compound . These studies contribute to understanding the physicochemical properties and potential applications in coordination chemistry (Tzimopoulos et al., 2010).
Green Synthesis Approaches
- Davoodnia et al. (2010) reported a green, one-pot, solvent-free synthesis method for creating substituted imidazoles, demonstrating the interest in eco-friendly synthesis methods for compounds similar to this compound. Such approaches are crucial for sustainable chemistry and pharmaceutical production (Davoodnia et al., 2010).
Antimicrobial and Insecticidal Applications
- Deohate and Palaspagar (2020) conducted studies on the synthesis of pyrimidine linked pyrazole heterocyclics, which included the preparation of compounds structurally related to this compound. These compounds were evaluated for their insecticidal and antibacterial potential, highlighting the relevance in developing new antimicrobial agents (Deohate & Palaspagar, 2020).
Photophysical and Electrochemical Applications
- The study of compounds with similar structures has extended to the exploration of their photophysical and electrochemical properties. For example, Ammal et al. (2018) researched the corrosion inhibition properties of benzimidazole derivatives for mild steel, indicating potential applications in material science and corrosion prevention (Ammal et al., 2018).
Fluorescent Properties and Drug Release
- Soares et al. (2015) evaluated the photorelease of carboxylic acid drugs, using derivatives of aminobenzocoumarin, which are structurally related to this compound. This indicates potential applications in drug delivery systems where controlled release is crucial (Soares et al., 2015).
Catalytic and Polymerization Applications
- Research by Kubo et al. (1993) on benzimidazole-7-carboxylic acids and their prodrugs explored their use as angiotensin II receptor antagonists. This illustrates the compound's relevance in medicinal chemistry and drug development (Kubo et al., 1993).
Eigenschaften
IUPAC Name |
4-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCYPLWZIAPHLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)
![2-[[1-[3-(dimethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2859994.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2859996.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2859997.png)





![2-[(2,6-Dichlorophenyl)methyl]-1-[1-(3,5-dichlorophenyl)triazol-4-yl]butane-1,3-dione](/img/structure/B2860009.png)


![N-[(5-bromothiophen-2-yl)methyl]-2-chloro-N-methylpyridine-4-carboxamide](/img/structure/B2860015.png)